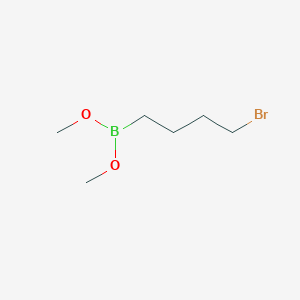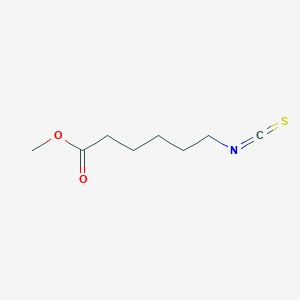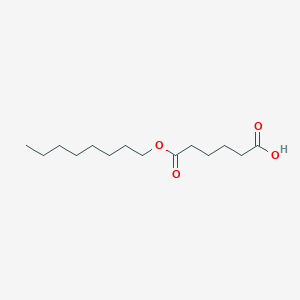
Acetic acid, (dimethylamino)thioxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (dimethylamino)thioxo-, ethyl ester, also known as ethyl (dimethylamino)thioxoacetate, is a chemical compound with the molecular formula C6H11NO2S. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester is not well understood, but it is believed to act as a thiol-reactive compound that can modify proteins and other biomolecules. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases, and can induce cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester is its versatility in various scientific research fields. It can be used as a building block in the synthesis of various compounds, including pharmaceuticals and materials. It also has potential applications in cancer research and drug development. However, one of the limitations of using this compound is its potential toxicity and instability, which can affect the accuracy and reproducibility of experimental results.
Orientations Futures
There are various future directions for the research and development of acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in materials science, including the development of new functionalized polymers and materials with potential applications in electronics and energy storage. Furthermore, the investigation of its mechanism of action and its potential applications in cancer research and drug development is also an important area of future research.
Méthodes De Synthèse
Acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester can be synthesized by reacting Acetic acid, (dimethylamino)thioxo-, ethyl ester chloroacetate with dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramine and potassium thiocyanate in the presence of a base such as sodium hydroxide. The reaction yields the desired product as a yellow oil, which can be purified using column chromatography.
Applications De Recherche Scientifique
Acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a precursor for the synthesis of functionalized polymers and materials with potential applications in electronics and energy storage.
Propriétés
Numéro CAS |
16703-48-3 |
|---|---|
Nom du produit |
Acetic acid, (dimethylamino)thioxo-, ethyl ester |
Formule moléculaire |
C6H11NO2S |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)-2-sulfanylideneacetate |
InChI |
InChI=1S/C6H11NO2S/c1-4-9-6(8)5(10)7(2)3/h4H2,1-3H3 |
Clé InChI |
QUMNSZAJFYSIIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=S)N(C)C |
SMILES canonique |
CCOC(=O)C(=S)N(C)C |
Synonymes |
2-(Dimethylamino)-2-thioxoacetic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)







![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)




